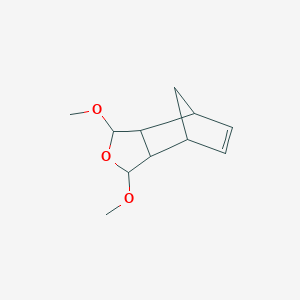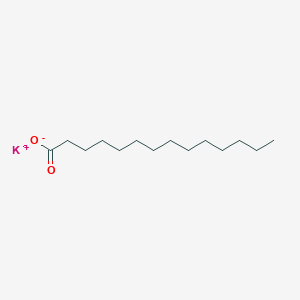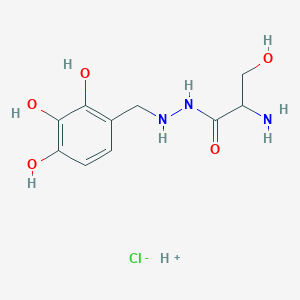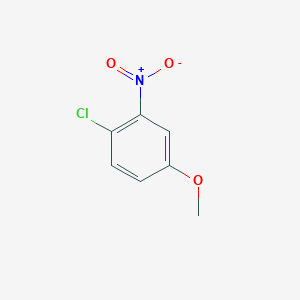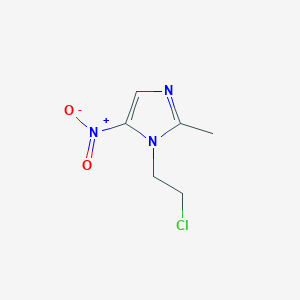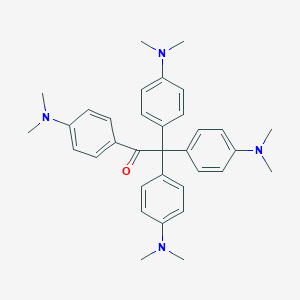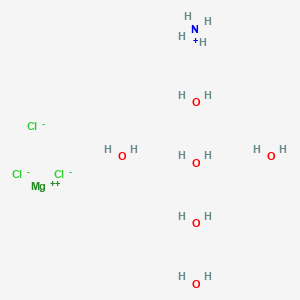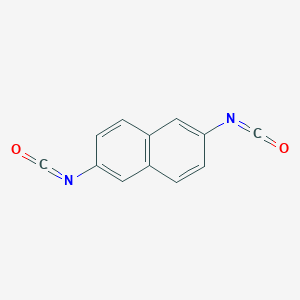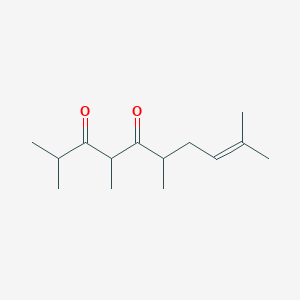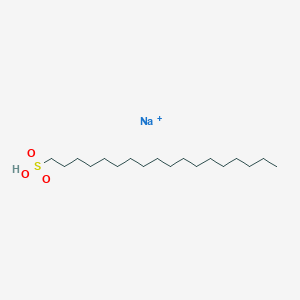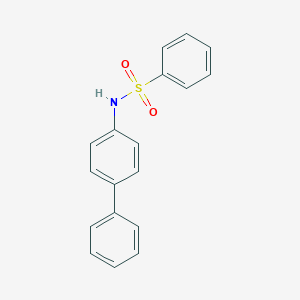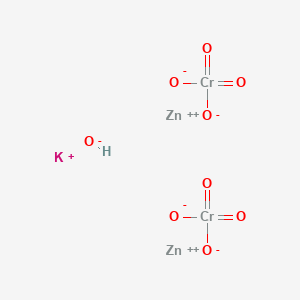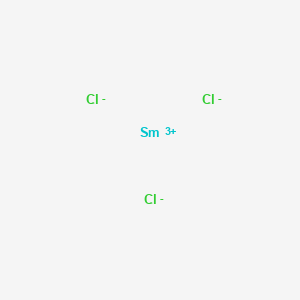
Chlorure de samarium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Samarium trichloride has several scientific research applications:
Preparation of Samarium Metal: It is used in the preparation of samarium metal, which is essential in the production of magnets.
Catalysis: It serves as a catalyst in various chemical reactions, including the cracking of crude petroleum.
Optical Applications: Samarium trichloride is used in the production of infrared-absorbing glass and lasers.
Nuclear Industry: It is utilized in neutron capture masers and has applications in the nuclear industry.
Mécanisme D'action
Target of Action
Samarium(3+);trichloride, also known as Samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium .
Mode of Action
It is known that the sm3+ centres in the compound are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces . This structure may influence its interactions with other compounds in a research setting.
Result of Action
It is used for the synthesis of new samarium compounds , and the results of its action would depend on the specific reactions it is involved in.
Action Environment
The action of Samarium(3+);trichloride can be influenced by environmental factors. For instance, it is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3.6H2O . This indicates that the presence of water in the environment can significantly affect its state and potentially its reactivity. Furthermore, it decomposes upon boiling , suggesting that high temperatures can influence its stability.
Méthodes De Préparation
Samarium trichloride can be synthesized through several methods:
-
Ammonium Chloride Route: : This involves the initial synthesis of ammonium pentachlorosamarium, (NH₄)₂[SmCl₅], from samarium oxide and ammonium chloride at reaction temperatures of 230°C . The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of anhydrous samarium trichloride . [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]
-
Direct Reaction with Hydrochloric Acid: : Samarium metal or samarium carbonate can react with hydrochloric acid to produce samarium trichloride . [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]
Analyse Des Réactions Chimiques
Samarium trichloride undergoes various types of chemical reactions:
Lewis Acid Reactions: As a moderately strong Lewis acid, samarium trichloride can react with bases to form complexes.
Formation of Samarium Compounds: It can react with potassium fluoride to form samarium trifluoride. [ \text{SmCl}_3 + 3 \text{KF} \rightarrow \text{SmF}_3 + 3 \text{KCl} ]
Comparaison Avec Des Composés Similaires
Samarium trichloride can be compared with other samarium compounds such as samarium fluoride, samarium bromide, and samarium oxide . While all these compounds contain samarium, their chemical properties and applications differ. For example, samarium fluoride is used in the production of optical materials, whereas samarium oxide is used in ceramics and glass .
Similar Compounds
- Samarium fluoride (SmF₃)
- Samarium bromide (SmBr₃)
- Samarium oxide (Sm₂O₃)
- Samarium iodide (SmI₂)
Propriétés
Numéro CAS |
10361-82-7 |
|---|---|
Formule moléculaire |
Cl3Sm |
Poids moléculaire |
256.7 g/mol |
Nom IUPAC |
trichlorosamarium |
InChI |
InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |
Clé InChI |
BHXBZLPMVFUQBQ-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Sm+3] |
SMILES canonique |
Cl[Sm](Cl)Cl |
Key on ui other cas no. |
10361-82-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


